Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate
Description
Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core functionalized with a carbamoyl linker and a 2,3'-bipyridine moiety. The compound’s structure integrates aromatic, hydrogen-bonding, and electron-rich heterocyclic components, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its synthesis typically involves multi-step organic reactions, including carbamoylation and esterification, as inferred from analogous protocols described in pharmacological studies .
Properties
IUPAC Name |
methyl 4-[(2-pyridin-3-ylpyridin-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)16-6-4-15(5-7-16)19(24)23-12-14-8-10-22-18(11-14)17-3-2-9-21-13-17/h2-11,13H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMQWLBQUZDKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the bipyridine derivative followed by its coupling with a benzoate ester. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions . The process may also require specific solvents and temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the bipyridine moiety, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can produce a variety of carbamoyl-substituted compounds.
Scientific Research Applications
Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate has several scientific research applications:
Biology: The compound’s bipyridine moiety can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, depending on the specific application. In biological systems, the compound may target specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate, a comparative analysis with structurally related compounds is presented below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core :
- The target compound’s 2,3'-bipyridine core enables extended π-conjugation and metal-coordination capabilities, distinguishing it from pyrrolopyridine -based analogs like 27a. The latter’s fused pyrrole-pyridine system enhances planarity and rigidity, which may improve binding specificity in enzyme pockets .
For example, the tosyl group in 27a facilitates nucleophilic substitution, critical for downstream derivatization .
Synthetic Utility :
- Compound 27a serves as a precursor in synthesizing NB480, a dual BET/HDAC inhibitor, via amide coupling. In contrast, the target compound’s bipyridine-carbamoyl architecture may require specialized crystallization techniques (e.g., SHELX refinement ) for structural elucidation due to conformational flexibility.
Biological Relevance: While NB480 exhibits validated pharmacological activity, the target compound’s lack of an ionizable group (e.g., amino in NB480) may limit cellular permeability. However, its bipyridine moiety could enable chelation of transition metals, suggesting applications in catalysis or metal-organic frameworks.
Research Implications and Limitations
Current data gaps include experimental validation of the target compound’s biological activity, solubility, and stability. Comparative studies leveraging computational modeling (e.g., docking simulations) or spectroscopic analysis (via crystallography ) are needed to quantify its interactions with proteins or materials. Future work should explore derivatives with modified ester groups or bipyridine substituents to optimize functionality.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between methyl 4-(bromomethyl)benzoate and [2,3'-bipyridin]-4-ylmethylamine derivatives. Key steps include:
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF or DMSO) with a base like KCO to facilitate carbamoyl bond formation .
- Catalytic optimization : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in bipyridine-containing intermediates .
- Purification : Flash chromatography (silica gel, CHCl/MeOH eluent) or recrystallization improves purity. Monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR identify key functional groups (e.g., bipyridine protons at δ 8.5–9.0 ppm, benzoate ester carbonyl at ~168 ppm) .
- IR Spectroscopy : Confirm carbamoyl C=O stretch (~1650–1700 cm) and ester C-O absorption (~1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for CHNO: 384.13) .
Advanced Research Questions
Q. How do steric and electronic effects of the bipyridine moiety influence binding affinity in biological systems?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace bipyridine with monopyridine or quinoline analogs to assess π-π stacking and hydrogen-bonding contributions.
- Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., HDACs or kinases). The bipyridine’s nitrogen atoms may coordinate metal ions in catalytic sites .
- Experimental Validation : Compare IC values in enzyme inhibition assays (e.g., HDAC8 inhibition) for analogs .
Q. What strategies resolve contradictions in solubility data across different studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, EtOH, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or nephelometry .
- Crystallography : X-ray diffraction (SHELXL refinement) reveals polymorphic forms affecting solubility. For example, hydrogen-bonding networks may differ between anhydrous and hydrated forms .
- Molecular Dynamics : Simulate solvation free energy to predict solubility trends .
Q. How can researchers design PROTACs (PROteolysis-Targeting Chimeras) using this compound as a warhead?
- Methodological Answer :
- Linker Design : Attach a flexible PEG or alkyl chain to the benzoate ester for conjugation to E3 ligase ligands (e.g., thalidomide derivatives) .
- Biological Evaluation : Test PROTAC efficacy in cell lines via Western blot (target protein degradation) and cytotoxicity assays (CCK-8 or MTT) .
- Off-Target Analysis : Use CRISPR-Cas9 knockout models to validate target specificity .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the bipyridine moiety in redox processes (e.g., via cyclic voltammetry) .
- In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability in rodent models .
- Polypharmacology : Screen against off-target receptors (e.g., GPCRs) using radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
